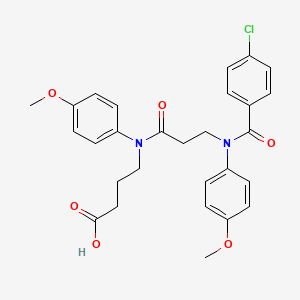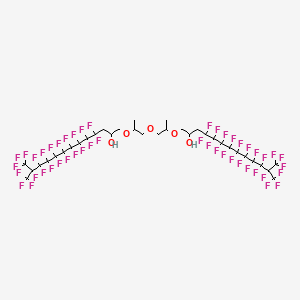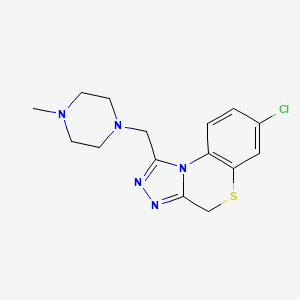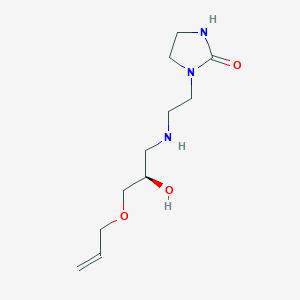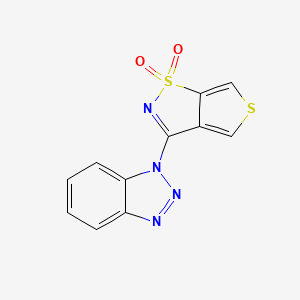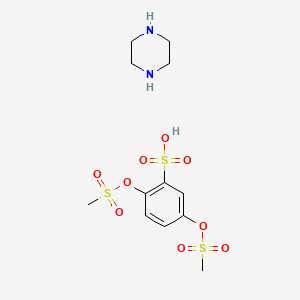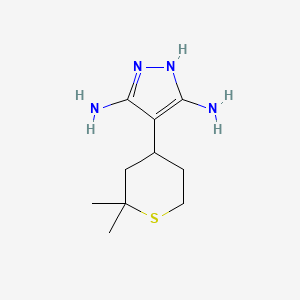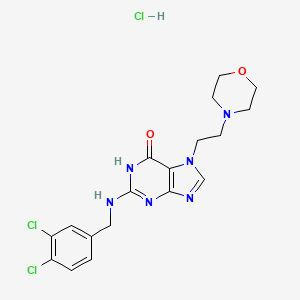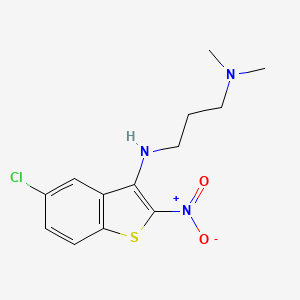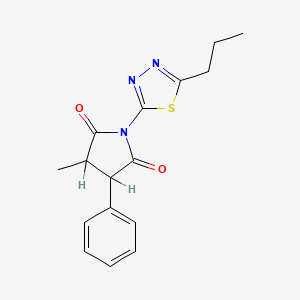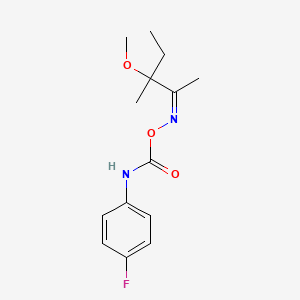
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime is a complex organic compound that features a combination of methoxy, methyl, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime typically involves multiple steps. One common method starts with the preparation of 3-Methoxy-3-methyl-2-pentanone, which can be synthesized through the reaction of 3-methyl-2-pentanone with methanol in the presence of an acid catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime derivative. Finally, the oxime is treated with 4-fluorophenyl isocyanate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that activate or deactivate its effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-pentanone: Lacks the oxime and fluorophenyl groups, resulting in different chemical properties.
3-Methyl-2-pentanone: Similar structure but without the methoxy and oxime groups.
4-Fluorophenyl isocyanate: Contains the fluorophenyl group but lacks the methoxy and oxime functionalities.
Uniqueness
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxime group, in particular, allows for specific interactions with biological targets and metal ions, setting it apart from similar compounds.
Properties
CAS No. |
192658-20-1 |
|---|---|
Molecular Formula |
C14H19FN2O3 |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H19FN2O3/c1-5-14(3,19-4)10(2)17-20-13(18)16-12-8-6-11(15)7-9-12/h6-9H,5H2,1-4H3,(H,16,18)/b17-10- |
InChI Key |
WNAKPBPAAKQXKA-YVLHZVERSA-N |
Isomeric SMILES |
CCC(C)(/C(=N\OC(=O)NC1=CC=C(C=C1)F)/C)OC |
Canonical SMILES |
CCC(C)(C(=NOC(=O)NC1=CC=C(C=C1)F)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



